![molecular formula C15H20N2O B11824448 (1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)
(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one est un composé organique complexe doté d’une structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau tricyclique : Cette étape implique une série de réactions de cyclisation pour former la structure tricyclique.
Introduction du groupe but-3-ényl : Cette étape implique l’ajout du groupe but-3-ényl au noyau tricyclique par une réaction de substitution.
Modifications finales : Des groupes fonctionnels supplémentaires peuvent être introduits pour obtenir les propriétés chimiques souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et les techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
(1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les ions hydroxyde et électrophiles tels que les halogénoalcanes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des alcanes.
Applications de la recherche scientifique
(1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles que les polymères et les résines.
Applications De Recherche Scientifique
(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
Le mécanisme d’action de (1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. La structure unique du composé lui permet de se lier à ces cibles et de moduler leur activité, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Malonate de diéthyle : Un ester simple utilisé dans la synthèse organique.
Berbérine : Un composé naturel doté de propriétés antidiabétiques.
Métabolites secondaires : Composés dotés d’activités antibactériennes et anticancéreuses.
Unicité
Ce qui distingue (1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one, c’est sa structure tricyclique unique, qui confère des propriétés chimiques et biologiques distinctes que l’on ne retrouve pas dans des composés plus simples comme le malonate de diéthyle ou des produits naturels comme la berbérine.
Cet article détaillé fournit un aperçu complet de (1R)-11-but-3-ényl-7,12-diazatricyclo[7.3.1.02,7]tridéca-2,4-dién-6-one, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C15H20N2O |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c1-2-3-5-12-8-11-9-13(16-12)14-6-4-7-15(18)17(14)10-11/h2,4,6-7,11-13,16H,1,3,5,8-10H2/t11?,12?,13-/m1/s1 |
Clé InChI |
AXVJFORWWAZEFQ-WXRRBKDZSA-N |
SMILES isomérique |
C=CCCC1CC2C[C@@H](N1)C3=CC=CC(=O)N3C2 |
SMILES canonique |
C=CCCC1CC2CC(N1)C3=CC=CC(=O)N3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)
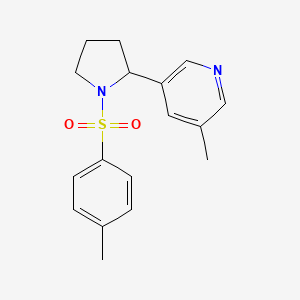
![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
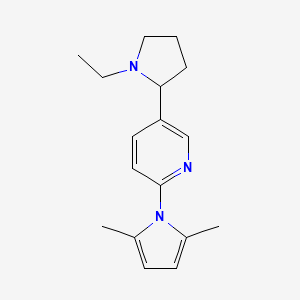
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)
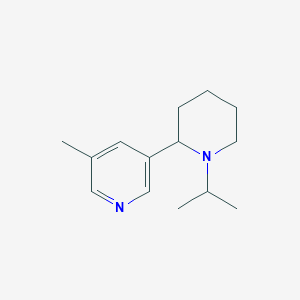
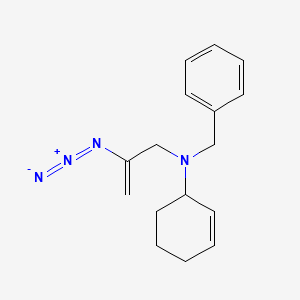
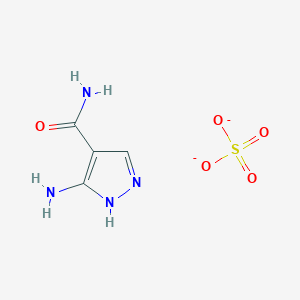





![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
